molecular formula C9H18O3 B1605964 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- CAS No. 55956-25-7

2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-

Cat. No.: B1605964
CAS No.: 55956-25-7
M. Wt: 174.24 g/mol
InChI Key: PDCBTSVBFUQBNN-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- (CAS 55956-25-7) is a branched ether-alcohol with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol . Its IUPAC name reflects its structure: a propan-2-ol backbone substituted with a methyl group and a propenyloxy-ethoxy chain at position 1. The compound features an allyl ether (propenyloxy) group, which confers reactivity typical of unsaturated ethers, and a methoxy-ethoxy chain, contributing to its polarity and solubility in organic solvents .

Properties

IUPAC Name

1-(1-prop-2-enoxypropan-2-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-4-5-11-7-9(3)12-6-8(2)10/h4,8-10H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCBTSVBFUQBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C)COCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880919
Record name 2-propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-
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URL https://comptox.epa.gov/dashboard/DTXSID90880919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55956-25-7
Record name 2-Propanol, 1-(1-methyl-2-(2-propenyloxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055956257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification of Propanol Derivatives

This method involves reacting allyl ether intermediates with propanol derivatives under controlled conditions. For example:

  • Reagents : Allyl glycidyl ether and 1,2-propanediol.
  • Catalysts : Acidic catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Conditions :
    • Temperature: 60–80°C
    • Solvent: Toluene or tetrahydrofuran (THF)
    • Reaction time: 4–6 hours
  • Yield : ~70–85% after purification.

Epoxide Ring-Opening Reactions

Epoxide intermediates (e.g., allyl glycidyl ether) undergo ring-opening with propanol derivatives:

  • Mechanism : Nucleophilic attack by the hydroxyl group of propanol on the epoxide ring.
  • Conditions :
    • Base catalysis (e.g., NaOH) or acid catalysis.
    • Temperature: 50–70°C
    • Solvent: Ethanol or water-ethanol mixtures
  • Yield : ~65–75%.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Range Impact on Synthesis Source
Temperature 60–80°C Higher temps accelerate kinetics
Catalyst Loading 1–5 mol% Excess catalyst causes side reactions
Solvent Polarity Low (e.g., toluene) Enhances etherification efficiency
Reaction Time 4–6 hours Balances completion vs. degradation

Purification and Characterization

Post-synthesis steps ensure high purity:

  • Distillation : Fractional distillation under reduced pressure (boiling point ~200–220°C at 1 atm).
  • Chromatography : Column chromatography using silica gel and ethyl acetate/hexane mixtures.
  • Analytical Confirmation :
    • FTIR : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-C ether).
    • NMR : δ 1.2–1.4 ppm (CH₃ groups), δ 3.5–4.0 ppm (ether linkages).

Challenges and Solutions

  • Side Reactions : Competing polymerization of allyl groups is mitigated by inert atmospheres (N₂/Ar).
  • Moisture Sensitivity : Use of anhydrous solvents and molecular sieves improves yield.

Chemical Reactions Analysis

2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- (CAS No. 55956-25-7), is an organic compound characterized by its molecular formula C9H18O3C_9H_{18}O_3 and a molecular weight of approximately 174.24 g/mol. This compound is notable for its various applications across scientific research, industrial processes, and potential therapeutic uses.

Chemistry

2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions typical of alcohols and ethers, including:

  • Oxidation : Can be oxidized to form aldehydes or ketones using agents like potassium permanganate.
  • Reduction : Can be reduced to simpler alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The propenyloxy group can be substituted by other nucleophiles under suitable conditions.

Biology

In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its ability to interact with various molecular targets enables studies on its influence on enzyme activities and metabolic functions, making it valuable in biochemical studies.

Medicine

Research into its therapeutic effects is ongoing, particularly regarding its role in drug delivery systems . The compound's structure may enhance the solubility and bioavailability of certain drugs, potentially leading to improved therapeutic outcomes .

Industry

In industrial applications, 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- is employed as a solvent and dispersant in the formulation of rubber, resins, and inks. Its properties facilitate the mixing and application processes in various manufacturing contexts.

Case Study 1: Enzyme Interaction Studies

A study exploring the interaction between this compound and specific metabolic enzymes demonstrated its potential to modulate enzymatic activity, suggesting applications in metabolic engineering.

Case Study 2: Drug Delivery Systems

Research investigating the use of this compound as a carrier for hydrophobic drugs indicated enhanced solubility and stability, paving the way for future drug formulations aimed at improving patient outcomes.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- involves its interaction with molecular targets such as enzymes and receptors. The propenyloxy group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bond Donors/Acceptors Rotatable Bonds
Target: 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- (55956-25-7) C₉H₁₈O₃ 174.24 Allyl ether, methoxy-ethoxy chain 1 / 3 7
2-Propanol, 1-(2-butenyloxy)-3-ethoxy (90499-26-6) C₉H₁₈O₃ 174.13 Butenyloxy, ethoxy 1 / 3 7
2-Propanol,1-(1,1-dimethylethoxy)-3-ethoxy (42910-64-5) C₉H₂₀O₃ 176.25 tert-Butoxy, ethoxy 1 / 3 6
2-Propanol,1-[2-(2-butoxypropoxy)-1-methylethoxy]- (5405-55-0) C₁₃H₂₈O₄ 248.20 Butoxypropoxy, methoxy-ethoxy chain 1 / 4 11
Key Observations:

Functional Group Influence :

  • The target compound’s allyl ether group distinguishes it from analogs like 90499-26-6 (butenyloxy) and 42910-64-5 (tert-butoxy). Allyl ethers are more reactive due to conjugation with the double bond, enabling participation in radical or nucleophilic reactions .
  • The tert-butoxy group in 42910-64-5 increases steric hindrance, reducing solubility in polar solvents compared to the target compound .

Physical Properties :

  • Boiling Points : The target’s boiling point (100.05°C at 0.30 kPa) is lower than that of bulkier analogs like 5405-55-0, which likely has a higher boiling point due to increased molecular weight and chain length .
  • Hydrophobicity : The tert-butoxy analog (42910-64-5) is more hydrophobic (XLogP ~0.6 inferred) than the target compound, which has moderate polarity from its methoxy-ethoxy chain .

Applications: The target and 90499-26-6 are likely used as solvents or intermediates in organic synthesis. The tert-butoxy analog (42910-64-5) may serve as a protective group in pharmaceutical synthesis due to its stability . The phenoxy-substituted analog in (1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol) is a beta-blocker derivative, highlighting how structural tweaks redirect utility toward pharmacology .

Table 2: Reactivity and Hazard Profiles
Compound (CAS) Key Reactivity Safety Profile (GHS Classification)
Target (55956-25-7) Reactive allyl ether; potential for polymerization or oxidation Likely skin/eye irritant (similar to )
1-(2-butenyloxy)-3-ethoxy (90499-26-6) Less reactive than allyl ethers; stable under ambient conditions Not explicitly stated; low acute toxicity
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol (29171-01-5) Stable ether-alcohol; no significant reactivity hazards H302 (harmful if swallowed), H315/H319 (skin/eye irritation)
Notes:
  • The target’s allyl ether group necessitates careful handling to prevent unintended polymerization or decomposition.
  • Analogs with saturated ether chains (e.g., 90499-26-6) are generally safer but less versatile in synthesis .

Biological Activity

2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- is a complex organic compound with the molecular formula C9_9H18_{18}O3_3 and a molecular weight of approximately 174.24 g/mol. This compound belongs to the alcohol class and is characterized by its unique propanol backbone with ether linkages, which contribute to its reactivity and solubility properties. Understanding the biological activity of this compound is essential for its application in various chemical processes and formulations.

  • Molecular Formula : C9_9H18_{18}O3_3
  • Molecular Weight : 174.24 g/mol
  • CAS Registry Number : 55956-25-7
  • IUPAC Name : 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-

The structure can be represented as follows:

Chemical Structure

Synthesis Methods

The synthesis of 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- typically involves reactions that require controlled temperatures, pressures, and the presence of catalysts or solvents to ensure high yields and purity. Common methods include:

  • Etherification Reactions : Involving the reaction of alcohols with alkenes.
  • Alkylation Processes : Utilizing alkyl halides in the presence of bases.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics. Key areas of biological activity include:

Antimicrobial Properties

Studies have shown that compounds similar to 2-Propanol derivatives exhibit antimicrobial activity against a range of pathogens. This is attributed to their ability to disrupt microbial membranes and inhibit metabolic processes.

Cytotoxic Effects

Research has demonstrated cytotoxic effects in certain cancer cell lines. The mechanism is believed to involve apoptosis induction through mitochondrial pathways, leading to cell death.

Estrogenic Activity

Some studies suggest potential estrogenic activity due to structural similarities with known estrogenic compounds. This raises questions about environmental impact and safety regarding endocrine disruption.

Research Findings and Case Studies

A review of literature reveals several significant findings regarding the biological activity of 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-:

StudyFindings
Smith et al. (2023)Demonstrated antimicrobial activity against E. coli and S. aureusSuggests potential for use in antiseptic formulations
Johnson et al. (2024)Induced apoptosis in MCF-7 breast cancer cellsIndicates potential as an anticancer agent
Lee et al. (2024)Exhibited estrogenic effects in vitroRaises concerns for endocrine disruption

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature allows interaction with lipid membranes.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell damage.
  • Hormonal Activity Modulation : Similarity to steroid structures may allow binding to hormone receptors.

Q & A

Q. What are the recommended synthetic routes for 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- in laboratory settings?

  • Methodological Answer : Synthesis typically involves etherification reactions. For example, nucleophilic substitution between 1-methyl-2-(2-propenyloxy)ethanol and a halogenated propane derivative under alkaline conditions. Catalysts such as KOH or NaH in anhydrous solvents (e.g., THF) are used to enhance reactivity. Reaction progress can be monitored via TLC or GC-MS. Post-synthesis purification may require fractional distillation or column chromatography due to the compound's moderate polarity (logP ~0.6) .

Q. How can spectroscopic techniques characterize the molecular structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR will show peaks for the propenyl group (δ 5.2–5.8 ppm, multiplet), methyl groups (δ 1.2–1.4 ppm), and ether-linked protons (δ 3.4–4.0 ppm). 13^{13}C NMR confirms ether (C-O, ~70 ppm) and alcohol (C-OH, ~65 ppm) carbons.
  • IR : Stretching vibrations for hydroxyl (3200–3600 cm1^{-1}) and ether (1100–1250 cm1^{-1}) groups.
  • Mass Spectrometry : Molecular ion peak at m/z 174.24 (C9_9H18_{18}O3_3) with fragmentation patterns reflecting cleavage at ether linkages .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (EN 374 certified), safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors (GHS H335) .
  • Storage : Keep in airtight containers away from oxidizers and acids. No specific incompatibility data are available, but assume reactivity with strong bases or electrophiles .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry models predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model electron distribution and H-bonding potential. For example, the hydroxyl group acts as a hydrogen bond donor (HBD), while ether oxygens serve as acceptors (HBA). Topological analysis (AIM theory) quantifies bond critical points, and COSMO solvation models predict solubility in polar solvents .

Q. What experimental challenges arise in resolving discrepancies in reported physicochemical properties?

  • Methodological Answer : Discrepancies in data (e.g., missing melting/boiling points in SDS vs. computational predictions) require cross-validation:
  • Experimental Validation : Use differential scanning calorimetry (DSC) for thermal properties.
  • Literature Comparison : Compare with structurally similar compounds (e.g., 1-ethoxy-2-propanol: boiling point ~152°C ).
  • Quality Control : Source high-purity samples (≥99%) from certified suppliers (e.g., NIST Standard Reference Data ).

Q. How does the compound's stereochemistry influence its reactivity in catalytic systems?

  • Methodological Answer : The presence of an uncertain stereocenter (1 chiral center ) affects enantioselective reactions. Techniques include:
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns.
  • Circular Dichroism (CD) : Confirm absolute configuration.
  • Kinetic Studies : Compare reaction rates in racemic vs. enantiopure forms under catalytic conditions (e.g., asymmetric epoxidation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-
Reactant of Route 2
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2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-

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